molecular formula C14H14BrClN2O2 B12906809 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one CAS No. 88094-09-1

5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one

Cat. No.: B12906809
CAS No.: 88094-09-1
M. Wt: 357.63 g/mol
InChI Key: YLQFNKAIDDRPTM-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic small molecule belonging to the pyridazin-3(2H)-one class of heterocyclic compounds. This scaffold is the subject of extensive investigation in medicinal chemistry, particularly for developing new therapeutic agents. Recent patent literature highlights derivatives of pyridazin-3(2H)-one as promising scaffolds with potential antineoplastic (anti-cancer) activity . The structure of this compound features key modifications, including a 4-chloro group and a 2-propyl substitution on the pyridazinone core, which is further functionalized with a (4-bromophenyl)methoxy group. These specific substituents are typical of structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic properties. The primary research value of this compound lies in its use as a key intermediate or target molecule in drug discovery programs. Researchers utilize it to explore novel mechanisms of action against various disease targets. The presence of halogen atoms and alkoxy linkages makes it a versatile building block for further chemical derivatization, such through metal-catalyzed cross-coupling reactions, to create a diverse library of analogs for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

CAS No.

88094-09-1

Molecular Formula

C14H14BrClN2O2

Molecular Weight

357.63 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one

InChI

InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3

InChI Key

YLQFNKAIDDRPTM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Formation of oxides or ketones.

    Reduction Products: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one can be contextualized against related compounds through the following categories:

Pyridazinone Derivatives with FPR Activity

highlights pyridazin-3(2H)-one derivatives as FPR ligands. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : This compound is a potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis. Its 4-methoxybenzyl group contrasts with the target compound’s 4-bromophenylmethoxy substituent, suggesting that bulkier, electron-withdrawing groups (e.g., bromine) may alter receptor selectivity or binding kinetics .
  • Compounds with 3-methoxybenzyl vs. 4-methoxybenzyl substituents : These exhibit mixed FPR1/FPR2 activity, indicating that substituent position on the benzyl group influences receptor specificity. The target compound’s 4-bromophenylmethoxy group may confer distinct steric or electronic effects compared to methoxy analogs .

Oxadiazole Derivatives with Anti-inflammatory Activity

reports 1,3,4-oxadiazole derivatives with anti-inflammatory properties:

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The 4-bromophenyl and 4-chlorophenyl groups mirror the halogenated substituents in the target compound but within an oxadiazole scaffold .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Shows 61.9% activity, suggesting electron-donating groups (e.g., methoxy) may enhance efficacy slightly compared to chloro substituents .

Key Insight: The pyridazinone core in the target compound may offer distinct pharmacokinetic or target-binding advantages over oxadiazoles, which are structurally more rigid.

Pyrazolone and Tetrazole Derivatives

  • 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one () : Shares halogenated substituents (Br, Cl) but in a pyrazolone scaffold. Its molecular weight (m/z 381) and bromine-rich structure suggest high reactivity, though its biological activity remains uncharacterized .
  • 5-(4-Bromophenyl)-2-dodecyl-2H-tetrazole (): Features a long dodecyl chain, enhancing lipophilicity.

Key Insight: Heterocycle choice (pyridazinone vs. pyrazolone, tetrazole) significantly impacts physicochemical properties and downstream applications.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridazin-3(2H)-one 5-[(4-Bromophenyl)methoxy], 4-Cl, 2-propyl Inferred FPR2 agonism
N-(4-Bromophenyl)-...-4-methoxybenzyl Pyridazin-3(2H)-one 5-(4-methoxybenzyl), 3-methyl Specific FPR2 agonist
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-Cl) 1,3,4-Oxadiazole 3-(4-Bromophenyl)propanone, 4-Cl-phenyl 59.5% anti-inflammatory (20 mg/kg)
4-Bromo-5-(bromomethyl)-... Pyrazol-3-one 4-Br, 5-bromomethyl, 4'-Cl-phenyl Synthetic (no activity reported)

Biological Activity

5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14BrClN2O2
  • Molecular Weight : 345.62 g/mol
  • CAS Number : 1393813-42-7

Synthesis

The compound is synthesized through a multi-step process involving the bromination of phenolic compounds followed by methoxy and chloro substitutions. The synthetic route typically includes:

  • Bromination of 4-bromobenzyl alcohol.
  • Formation of the pyridazine ring via cyclization.
  • Final modifications to achieve the desired functional groups.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound with a bromine substitution showed potent inhibitory effects against human non-small cell lung cancer (A549) cells with an IC50 value of 0.46 µM, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 4.98 µM) .

Table 1: Comparative Anticancer Potency

CompoundIC50 (µM)Mechanism of Action
5-Fluorouracil4.98 ± 0.41Inhibits DNA synthesis
Compound with 4-Bromo0.46 ± 0.02Induces apoptosis via caspase activation
Compound with 4-Chloro3.14 ± 0.29Induces apoptosis through mitochondrial pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It has been shown to activate the caspase pathway, leading to programmed cell death in cancer cells .
  • Inhibition of Proliferation : The compound disrupts cellular proliferation by interfering with the cell cycle, particularly affecting G1/S transition phases.

Case Studies

  • Study on A549 Cells : A study demonstrated that treatment with the compound led to a reduction in anti-apoptotic proteins (Bcl-2) and an increase in pro-apoptotic proteins (Bax), confirming its role in promoting apoptosis .
  • In Vivo Studies : Animal models treated with similar pyridazinone derivatives exhibited reduced tumor sizes and improved survival rates, suggesting potential for therapeutic use in oncology.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Standard protocols for evaluating cytotoxicity and organ-specific toxicity are recommended for future research.

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